molecular formula C10H10ClF2NO2 B15302191 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15302191
M. Wt: 249.64 g/mol
InChI Key: SHFOECFTXSYPGS-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClF2N It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core structure.

    Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline structure is carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), amines, thiols

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Saturated isoquinoline derivatives

    Substitution: Various substituted isoquinoline derivatives

    Hydrolysis: Free base form of the compound

Scientific Research Applications

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A non-fluorinated analog with similar structural features.

    5,8-Difluoroisoquinoline: A fluorinated isoquinoline derivative without the tetrahydro structure.

    Quinapril: A pharmaceutical compound derived from isoquinoline, used as an antihypertensive agent.

Uniqueness

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of fluorine atoms at the 5 and 8 positions, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The tetrahydroisoquinoline structure also provides additional flexibility and potential for interactions with various molecular targets.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO2.ClH/c11-7-1-2-8(12)6-4-13-9(10(14)15)3-5(6)7;/h1-2,9,13H,3-4H2,(H,14,15);1H

InChI Key

SHFOECFTXSYPGS-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C(C=CC(=C21)F)F)C(=O)O.Cl

Origin of Product

United States

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